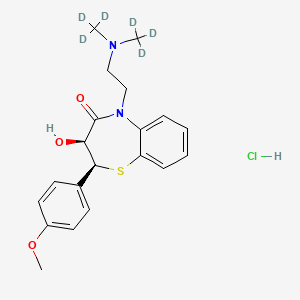
Desacetyl Diltiazem-d6 hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deacetyldiltiazem-d6 (hydrochloride) is a deuterium-labeled derivative of Deacetyldiltiazem hydrochloride. It is primarily used as a reference standard in various scientific research applications. The compound is known for its stability and is often utilized in the study of pharmacokinetics and metabolic profiling of drugs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Deacetyldiltiazem-d6 (hydrochloride) involves the incorporation of deuterium into the Deacetyldiltiazem molecule. This process typically includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The reaction conditions are carefully controlled to ensure the incorporation of deuterium at specific positions within the molecule .
Industrial Production Methods
Industrial production of Deacetyldiltiazem-d6 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and techniques to maintain the purity and isotopic labeling of the compound. Quality control measures are implemented to ensure the consistency and reliability of the product .
Análisis De Reacciones Químicas
Types of Reactions
Deacetyldiltiazem-d6 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .
Aplicaciones Científicas De Investigación
Deacetyldiltiazem-d6 (hydrochloride) is widely used in scientific research, including:
Chemistry: As a reference standard for analytical methods such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: In the study of metabolic pathways and enzyme kinetics.
Medicine: For pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: In the development and quality control of pharmaceuticals
Mecanismo De Acción
The mechanism of action of Deacetyldiltiazem-d6 (hydrochloride) is similar to that of Deacetyldiltiazem hydrochloride. It primarily acts by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells during depolarization. This inhibition leads to the relaxation of vascular smooth muscle, resulting in vasodilation and reduced blood pressure .
Comparación Con Compuestos Similares
Similar Compounds
Deacetyldiltiazem hydrochloride: The non-deuterated form of the compound.
Diltiazem hydrochloride: A related compound with similar pharmacological properties.
Nefazodone-D6 hydrochloride: Another deuterium-labeled compound used in pharmacokinetic studies
Uniqueness
Deacetyldiltiazem-d6 (hydrochloride) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantitation in analytical studies. This makes it particularly valuable in the study of drug metabolism and pharmacokinetics .
Propiedades
Fórmula molecular |
C20H25ClN2O3S |
|---|---|
Peso molecular |
415.0 g/mol |
Nombre IUPAC |
(2S,3S)-5-[2-[bis(trideuteriomethyl)amino]ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one;hydrochloride |
InChI |
InChI=1S/C20H24N2O3S.ClH/c1-21(2)12-13-22-16-6-4-5-7-17(16)26-19(18(23)20(22)24)14-8-10-15(25-3)11-9-14;/h4-11,18-19,23H,12-13H2,1-3H3;1H/t18-,19+;/m1./s1/i1D3,2D3; |
Clave InChI |
XNQWAVFYFJXSHD-REKBVVSDSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N(CCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)O)C3=CC=C(C=C3)OC)C([2H])([2H])[2H].Cl |
SMILES canónico |
CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-bromo-1-[(1R,2R,4R)-3-hydroxy-4-(hydroxymethyl)-2-methoxycyclopentyl]pyrimidine-2,4-dione](/img/structure/B12396727.png)




![(3S,9bR)-3-[(1-methylindol-3-yl)methyl]-9b-phenyl-2,3-dihydro-[1,3]oxazolo[2,3-a]isoindol-5-one](/img/structure/B12396754.png)





![9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-1H-purin-6-one](/img/structure/B12396775.png)
